
L-LEUCINE (1-13C; 15N+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-LEUCINE (1-13C; 15N+) is a useful research compound. Molecular weight is 133.16. The purity is usually 98%.
BenchChem offers high-quality L-LEUCINE (1-13C; 15N+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-LEUCINE (1-13C; 15N+) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Protein Metabolism Studies
L-Leucine is a branched-chain amino acid (BCAA) that plays a pivotal role in protein synthesis and metabolism. The isotopically labeled form L-[1-13C; 15N+] is particularly useful in metabolic studies due to its ability to provide insights into the kinetics of amino acid utilization.
Case Study: Enteral vs. Parenteral Administration
A study involving chronically catheterized dogs compared the metabolic responses of L-[1-13C; 15N+] leucine administered enterally versus parenterally. Results indicated that enteral administration led to a higher percentage of leucine being utilized for protein synthesis (31.4% vs. 19.5%) and deamination (27.9% vs. 13.4%) compared to parenteral administration, highlighting the importance of the route of administration in amino acid metabolism .
Table 1: Metabolic Utilization of L-Leucine
Administration Route | Protein Synthesis (%) | Deamination (%) | Oxidation (%) |
---|---|---|---|
Enteral | 31.4 | 27.9 | 6.0 |
Parenteral | 19.5 | 13.4 | 4.1 |
NMR Spectroscopy Applications
L-[1-13C; 15N+] leucine serves as a critical probe in nuclear magnetic resonance (NMR) spectroscopy, especially for studying protein structures and dynamics.
Isotope Labeling Techniques
The incorporation of stable isotopes like 13C and 15N into proteins enhances NMR signal resolution and allows for detailed structural analysis. The introduction of selectively protonated groups into deuterated proteins has been instrumental in solving large protein structures through distance measurements derived from methyl-methyl and methyl-aromatic contacts .
Advancements in NMR Techniques
Recent advancements include the use of cryogenic probes optimized for direct detection of 13C, which has revolutionized the study of larger proteins by improving sensitivity and resolution . The application of L-[1-13C; 15N+] leucine in these contexts supports the development of new methodologies for protein characterization.
Nutrition and Metabolism Research
In nutritional science, L-[1-13C; 15N+] leucine has been utilized to assess amino acid metabolism under various dietary conditions.
Study on Muscle Protein Synthesis
Research has shown that whey protein labeled with L-[1-13C] leucine leads to greater muscle protein synthesis rates compared to casein, particularly following resistance exercise . This finding underscores the significance of leucine in muscle recovery and growth.
Table 2: Muscle Protein Synthesis Rates
Protein Source | Postprandial Muscle Protein Synthesis Rate |
---|---|
Whey | Higher |
Casein | Lower |
Broader Implications in Health Sciences
The applications of L-[1-13C; 15N+] extend into health sciences, where understanding amino acid metabolism can inform nutritional strategies for various populations, including athletes and individuals with metabolic disorders.
Clinical Studies
Clinical trials utilizing L-[1-13C; 15N+] have provided insights into metabolic disorders by quantifying amino acid fluxes and their implications on health outcomes . Such studies are crucial for developing targeted nutritional interventions.
Q & A
Basic Research Questions
Q. How should researchers design experiments to track protein synthesis kinetics using L-LEUCINE (1-13C; 15N+)?
- Methodological Answer : Incorporate isotopic labeling in cell culture or in vivo models to trace leucine incorporation into proteins. Use pulse-chase experiments with defined time points, followed by protein extraction and hydrolysis. Quantify isotopic enrichment via liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR). Include unlabeled controls to distinguish background noise and validate signal specificity . Statistical analysis of incorporation rates should account for biological variability using tools like ANOVA or mixed-effects models .
Q. What protocols ensure accurate synthesis and characterization of isotopically pure L-LEUCINE (1-13C; 15N+)?
- Methodological Answer : Synthesize the compound using enzymatic or chemical methods with 13C- and 15N-labeled precursors. Purify via recrystallization or HPLC, and verify isotopic purity (>99%) using high-resolution MS and elemental analysis. Include a Certificate of Analysis (COA) detailing isotopic abundance, chemical purity, and solvent residues. Cross-validate results with independent techniques (e.g., FTIR for functional groups) to confirm structural integrity .
Q. How can researchers minimize isotopic dilution effects in metabolic flux studies using dual-labeled L-LEUCINE?
- Methodological Answer : Optimize cell culture media to exclude unlabeled leucine. Pre-equilibrate cells in isotope-free media before introducing the tracer. Monitor intracellular metabolite pools via quenching techniques (e.g., cold methanol) and rapid sampling. Use computational models (e.g., isotopic non-stationary metabolic flux analysis) to correct for dilution effects and estimate true flux rates .
Advanced Research Questions
Q. How should discrepancies in 15N enrichment data from mass spectrometry be resolved?
- Methodological Answer : Assess potential sources of error: (1) Sample preparation : Ensure derivatization (e.g., acylation) does not introduce isotopic fractionation. (2) Instrument calibration : Use internal standards (e.g., 15N-labeled amino acid controls) to normalize signals. (3) Data processing : Apply deisotoping algorithms to distinguish overlapping peaks. If inconsistencies persist, validate via alternative methods like isotope ratio mass spectrometry (IRMS) or NMR .
Q. What strategies address conflicting metabolic flux results when integrating L-LEUCINE (1-13C; 15N+) data with other isotopic tracers?
- Methodological Answer : Perform cross-tracer experiments (e.g., combining 13C-glucose and 15N-leucine) to map overlapping pathways. Use compartmentalized modeling to account for organelle-specific isotope dilution. Validate flux distributions via genetic knockouts or enzyme inhibitors. Discrepancies may arise from pathway redundancy or unaccounted regulatory mechanisms; iterative hypothesis testing is critical .
Q. How can researchers optimize experimental conditions for detecting low-abundance 13C-labeled metabolites in complex biological matrices?
- Methodological Answer : Enrich metabolites via solid-phase extraction (SPE) or derivatization targeting carboxyl or amine groups. Use tandem MS (MS/MS) with selected reaction monitoring (SRM) to enhance sensitivity. Employ stable isotope-resolved metabolomics (SIRM) workflows, including background subtraction of natural abundance 13C using unlabeled controls. Statistical power analysis should guide sample size to ensure detection thresholds are met .
Q. Data Reporting and Reproducibility
Q. What are the best practices for reporting isotopic labeling efficiency in publications?
- Methodological Answer : Include raw data (e.g., mass isotopomer distributions) in supplementary materials. Calculate labeling efficiency as (observed enrichment / theoretical maximum) × 100. Disclose instrument parameters (e.g., resolution, scan range) and software used for data analysis. Reference established reporting standards (e.g., MIAMET guidelines) to ensure transparency .
Q. How should conflicting NMR and MS data on 15N-leucine incorporation be reconciled in peer-reviewed manuscripts?
- Methodological Answer : Compare technical replicates across both methods to identify systematic biases. For NMR, confirm peak assignments using spiked standards. For MS, verify fragmentation patterns. Discuss limitations (e.g., NMR sensitivity vs. MS specificity) and propose orthogonal validation experiments. Transparently report discrepancies to guide future methodological refinements .
Q. Literature and Experimental Design
Q. How can researchers systematically evaluate prior studies using L-LEUCINE (1-13C; 15N+) to inform hypothesis generation?
- Methodological Answer : Conduct a structured literature review using databases like SciFinder or Web of Science. Filter for studies employing isotopic tracers in similar biological systems. Critically assess methodologies for labeling protocols, analytical techniques, and statistical rigor. Use tools like PICO or FINER frameworks to refine research questions and address gaps .
Q. What steps ensure reproducibility when adapting published protocols for L-LEUCINE (1-13C; 15N+) synthesis?
- Methodological Answer : Replicate procedures verbatim in initial trials, documenting deviations (e.g., solvent batch, temperature fluctuations). Characterize intermediates via NMR or MS at each step. Share raw data and detailed protocols in supplementary materials, adhering to journal guidelines for experimental transparency .
Eigenschaften
Molekulargewicht |
133.16 |
---|---|
Reinheit |
98% |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.